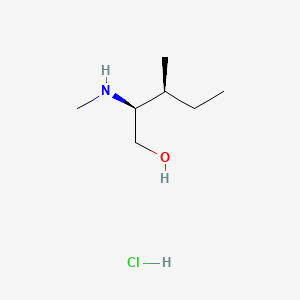![molecular formula C12H16ClNO2 B11759511 [(3-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759511.png)
[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with a chlorine atom at the 3-position, an isopropyl group, and an amino-acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps:
Chlorination: The benzyl group is chlorinated at the 3-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated benzyl compound is then alkylated with isopropylamine under basic conditions to introduce the isopropyl-amino group.
Acetylation: Finally, the amino group is acetylated using acetic anhydride or acetyl chloride to form the amino-acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(3-Chloro-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological system being studied.
Comparación Con Compuestos Similares
[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid can be compared with other similar compounds, such as:
[(3-Chloro-benzyl)-methyl-amino]-acetic acid: Similar structure but with a methyl group instead of an isopropyl group.
[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid: Similar structure but with a bromine atom instead of chlorine.
[(3-Chloro-benzyl)-ethyl-amino]-acetic acid: Similar structure but with an ethyl group instead of an isopropyl group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their substituents.
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
2-[(3-chlorophenyl)methyl-propan-2-ylamino]acetic acid |
InChI |
InChI=1S/C12H16ClNO2/c1-9(2)14(8-12(15)16)7-10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Clave InChI |
PKBLAIBVWBNEQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC(=CC=C1)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


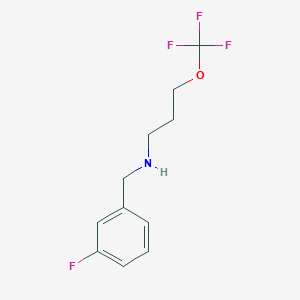

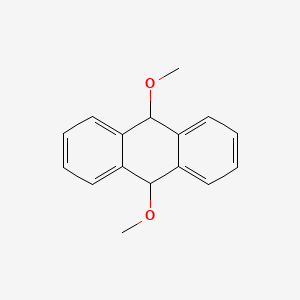
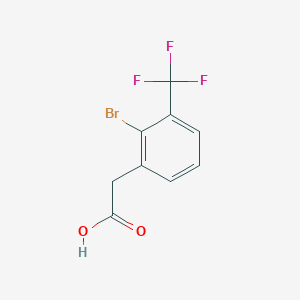
![9-(Acetyloxy)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759453.png)
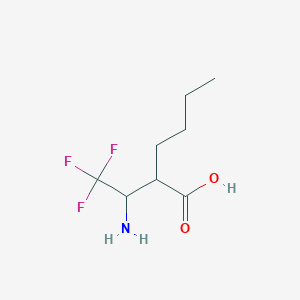
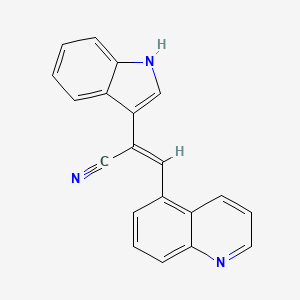
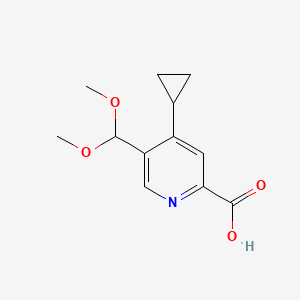
![tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B11759474.png)
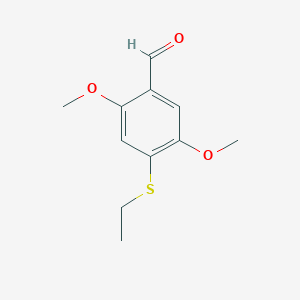
![tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B11759482.png)
![2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11759486.png)
